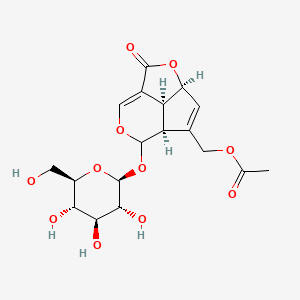

Asperulosid

CAS No.:

Cat. No.: VC13420094

Molecular Formula: C18H22O11

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22O11 |

|---|---|

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | [(4S,7S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate |

| Standard InChI | InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17?,18-/m0/s1 |

| Standard InChI Key | IBIPGYWNOBGEMH-ANPUHXSGSA-N |

| Isomeric SMILES | CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1C(OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

| SMILES | CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |

| Canonical SMILES | CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Asperuloside belongs to the iridoid glycoside class, characterized by a cyclopentanopyran skeleton linked to a β-D-glucopyranosyl moiety . Its structure includes a gamma-lactone ring, an acetate ester group, and multiple hydroxyl groups, contributing to its polarity and solubility in aqueous solutions . Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 414.36 g/mol | |

| Melting Point | 131–132°C | |

| Boiling Point | 704.2 ± 60.0°C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO, ethanol, and PBS |

The compound’s stereochemistry is defined by nine absolute stereocenters, with a specific configuration critical for its bioactivity . Its SMILES notation is CC(=O)OCC1=C[C@@H]2OC(=O)C3=CO[C@@H](O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)[C@H]1[C@H]23, reflecting its complex cyclic structure .

Pharmacological Activities

Anti-Inflammatory Effects

Asperuloside suppresses pro-inflammatory mediators by inhibiting NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, asperuloside (40–160 μg/mL) reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . It also decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 160 μg/mL . These effects were linked to the inhibition of IκB-α phosphorylation and ERK/JNK activation .

Anti-Leukemic Activity

In acute myeloid leukemia (AML) models, asperuloside (20–80 μM) induced apoptosis via ER stress-mediated pathways. It upregulated glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), and cleaved caspase-12, leading to mitochondrial membrane potential loss and cytochrome c release . In chronic myeloid leukemia (CML) K562 cells, asperuloside (IC₅₀ = 800 μg/mL) inhibited proliferation and promoted differentiation by suppressing the RAS/MEK/ERK pathway . Co-treatment with the MEK inhibitor PD98059 synergistically enhanced these effects .

Mechanisms of Action

Modulation of ER Stress and Apoptosis

Asperuloside activates the unfolded protein response (UPR) by enhancing PERK and IRE1 phosphorylation, leading to caspase-12 cleavage and mitochondrial apoptosis . In leukemia xenografts, asperuloside (20–80 mg/kg) reduced tumor volume by 50–70% and improved survival rates in mice .

NF-κB and MAPK Pathway Inhibition

By blocking IκB-α degradation and MAPK phosphorylation, asperuloside attenuates the transcription of inflammatory cytokines . For example, it reduced TNF-α mRNA levels by 60% in LPS-stimulated macrophages .

RAS/MEK/ERK Signaling in Cancer

In K562 cells, asperuloside downregulated RAS and ERK1/2 phosphorylation, impairing cell cycle progression and promoting erythroid differentiation . RNA-seq analysis identified 117 differentially expressed genes, with FOS and JUN (key oncogenes) being significantly downregulated .

Research Findings

In Vitro and In Vivo Anti-Cancer Efficacy

Anti-Inflammatory Activity in Macrophages

| Parameter | ASP 160 μg/mL | Change vs. LPS |

|---|---|---|

| NO production | 15 μM | ↓ 75% |

| PGE2 levels | 120 pg/mL | ↓ 60% |

| TNF-α mRNA | 0.4-fold | ↓ 60% |

Future Perspectives

While asperuloside demonstrates promising bioactivity, critical gaps remain:

-

Pharmacokinetics: Oral bioavailability, metabolism, and tissue distribution are poorly characterized .

-

Safety Profile: Chronic toxicity studies in mammalian models are lacking .

-

Clinical Translation: Combinatorial therapies with existing chemotherapeutic agents warrant exploration .

Future research should prioritize in vivo validation of its anti-obesity effects and structural optimization to enhance target selectivity . Advances in drug delivery systems, such as nanoparticle encapsulation, may improve its therapeutic index .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume